![molecular formula C17H14N2O2 B13388371 3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings. The presence of a phenyl group and a methyl group further enhances its chemical properties and potential biological activities.
準備方法
The synthesis of 3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The acrylic acid moiety can then be introduced through a subsequent reaction with an appropriate acrylating agent .
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficient production of the desired compound .
化学反応の分析
3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
科学的研究の応用
3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
作用機序
The mechanism of action of 3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial and anticancer effects. Additionally, the compound can bind to specific receptors, altering signal transduction pathways and affecting cellular processes .
類似化合物との比較
Similar compounds to 3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid include other imidazo[1,2-a]pyridine derivatives such as:
6-Substituted Imidazo[1,2-a]pyridine-3-yl-acetic acids: These compounds have similar structures but differ in the substituents attached to the imidazo[1,2-a]pyridine core.
Imidazo[1,2-a]pyridine analogues: These analogues have variations in the fused bicyclic system, leading to different biological activities and properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
(E)-3-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-15-18-17(13-5-3-2-4-6-13)14(19(15)11-12)8-10-16(20)21/h2-11H,1H3,(H,20,21)/b10-8+ |
InChIキー |
JHLXNASAVLIMIY-CSKARUKUSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C2/C=C/C(=O)O)C3=CC=CC=C3)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C2C=CC(=O)O)C3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


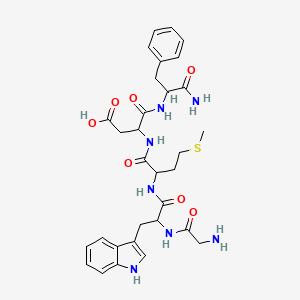
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
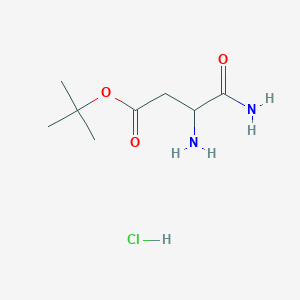
![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
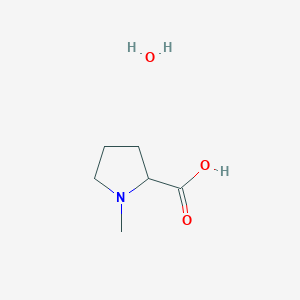
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)

![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
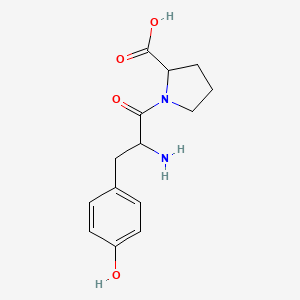

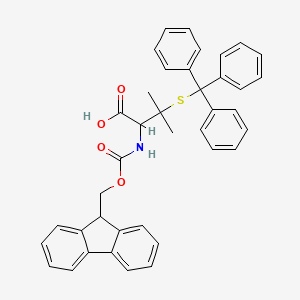
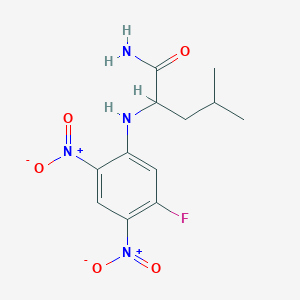
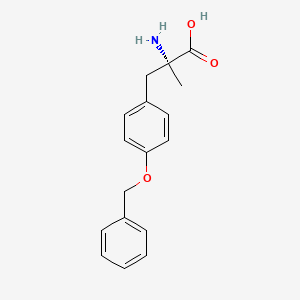
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
